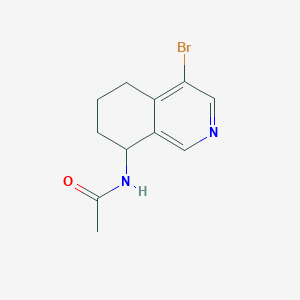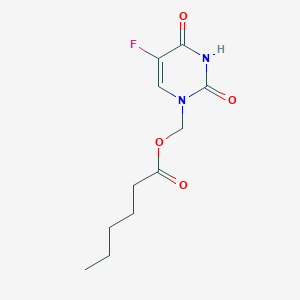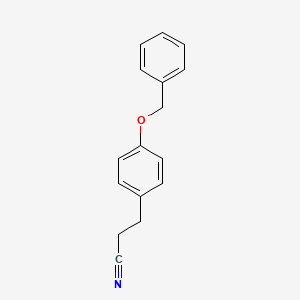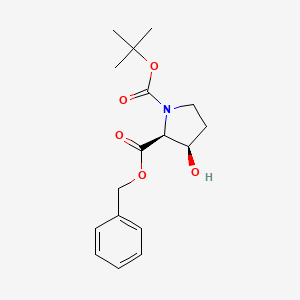
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as hydroxyl and carboxylate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidine derivative and introduce the benzyl and tert-butyl groups through selective alkylation reactions. The hydroxyl group can be introduced via oxidation reactions, while the carboxylate groups are often formed through esterification or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate groups may produce primary alcohols.
Scientific Research Applications
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-O-benzyl-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-[2-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)vinyl]-D-erythro-pentitol
- 2-O-benzyl-1,3-O-benzylidene-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-[2-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)vinyl]-L-threo-pentitol
Uniqueness
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This makes it particularly useful in applications requiring precise molecular interactions and specific reactivity.
Properties
CAS No. |
186132-82-1 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-9-13(19)14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
YGVXQBCEJFMGLQ-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


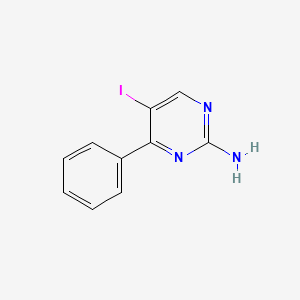
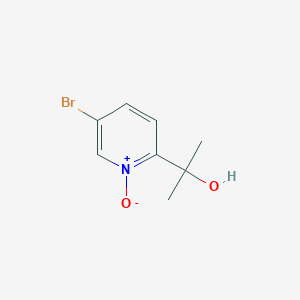
![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)
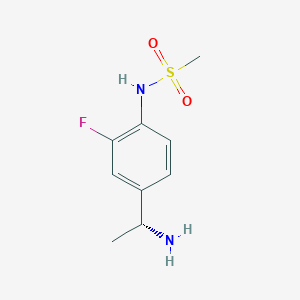
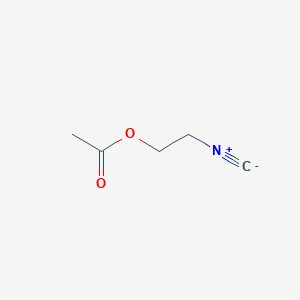
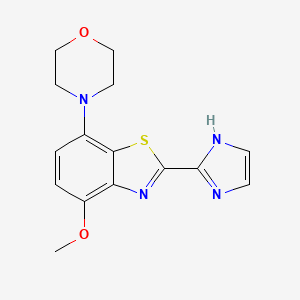
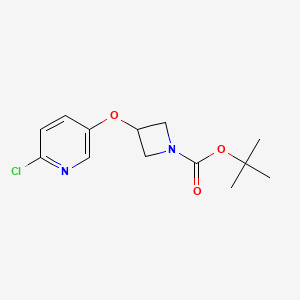
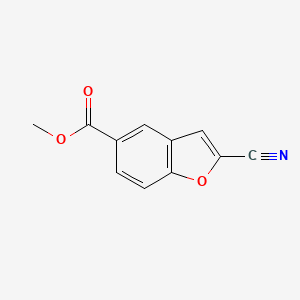
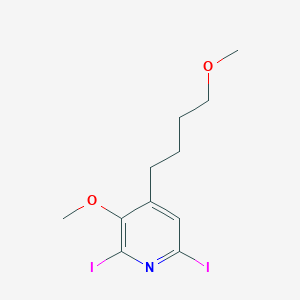
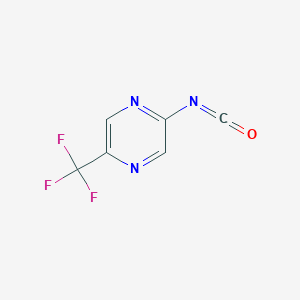
![Ethanone, 1-[5-(2,2,2-trifluoro-1-hydroxyethyl)-2-thiazolyl]-](/img/structure/B8274690.png)
